molecular formula C26H35BrO17 B082546 Acetobromo-alpha-maltose CAS No. 14257-35-3

Acetobromo-alpha-maltose

Cat. No.: B082546
CAS No.: 14257-35-3
M. Wt: 699.4 g/mol
InChI Key: NLFHLQWXGDPOME-UHFFFAOYSA-N
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Description

Acetobromo-alpha-maltose (AAM) is a naturally occurring disaccharide composed of two glucose molecules connected by a 1,1-acetobromo bond. It is a rare sugar found in a variety of plant species, including the common garden pea, and is known to be a major component of the cell wall of some bacteria. AAM is a non-reducing sugar, meaning it does not undergo hydrolysis to form two monosaccharides. AAM has been studied for its potential role in various biochemical and physiological processes, as well as for its use in laboratory experiments.

Scientific Research Applications

Microbial Utilization of Maltose

  • Maltose Transport in Clostridium acetobutylicum : This bacterium utilizes maltose via a phosphoenolpyruvate (PEP)-dependent phosphotransferase system, indicating the significance of maltose in microbial metabolism and the potential for engineered biosystems involving maltose derivatives (Tangney, Winters, & Mitchell, 2001).

Enzymatic Synthesis and Biochemical Applications

  • Isomaltooligosaccharide (IMO) Production : Cooperative action of alpha-glucanotransferase and maltogenic amylase from Bacillus stearothermophilus and Thermotoga maritima was used for efficient IMO production, demonstrating the enzymatic manipulation of maltose for the synthesis of valuable oligosaccharides (Lee et al., 2002).

Biomanufacturing Applications

  • Stoichiometric Conversion of Maltose : Research on in vitro synthetic enzymatic biosystems for converting maltose into glucose 6-phosphate showcases the potential of maltose in biomanufacturing processes (Li et al., 2022).

Safety and Hazards

Acetobromo-alpha-maltose is classified as having acute toxicity (Category 3) for oral, dermal, and inhalation exposure. It can cause skin irritation (Category 2) and eye irritation (Category 2). It may also cause respiratory irritation (Category 3). Safety instructions include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Properties

IUPAC Name

[3,4,5-triacetyloxy-6-[4,5-diacetyloxy-2-(acetyloxymethyl)-6-bromooxan-3-yl]oxyoxan-2-yl]methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H35BrO17/c1-10(28)35-8-17-20(21(38-13(4)31)23(25(27)42-17)40-15(6)33)44-26-24(41-16(7)34)22(39-14(5)32)19(37-12(3)30)18(43-26)9-36-11(2)29/h17-26H,8-9H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFHLQWXGDPOME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(OC(C(C2OC(=O)C)OC(=O)C)Br)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H35BrO17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

699.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14257-35-3
Record name Acetobromo-α-maltose
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